molecular formula C13H13ClN2 B7771880 2-Pyridineethanamine, N-(4-chlorophenyl)- CAS No. 86256-01-1

2-Pyridineethanamine, N-(4-chlorophenyl)-

Cat. No.: B7771880
CAS No.: 86256-01-1
M. Wt: 232.71 g/mol
InChI Key: GUMXXPZDMLXNMS-UHFFFAOYSA-N
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Description

2-Pyridineethanamine, N-(4-chlorophenyl)- is a chemical compound with the molecular formula C11H13ClN2 It is a derivative of pyridine and is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridineethanamine, N-(4-chlorophenyl)- can be achieved through several methods. One common approach involves the reaction of 2-pyridineethanamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification.

Another method involves the reductive amination of 2-pyridineethanamine with 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridineethanamine, N-(4-chlorophenyl)- may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Pyridineethanamine, N-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-Pyridineethanamine, N-(4-chlorophenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Pyridineethanamine, N-(4-chlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridineethanamine: Lacks the 4-chlorophenyl group, resulting in different chemical properties and reactivity.

    N-(4-chlorophenyl)-1,2-phenylenediamine: Similar in structure but with different functional groups, leading to distinct applications and reactivity.

Uniqueness

2-Pyridineethanamine, N-(4-chlorophenyl)- is unique due to the presence of both the pyridine and 4-chlorophenyl groups, which confer specific chemical properties and potential biological activities. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-chloro-N-(2-pyridin-2-ylethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12/h1-7,9,16H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMXXPZDMLXNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407416
Record name 2-Pyridineethanamine, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86256-01-1
Record name 2-Pyridineethanamine, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(4-CHLOROANILINO)ETHYL)PYRIDINE
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